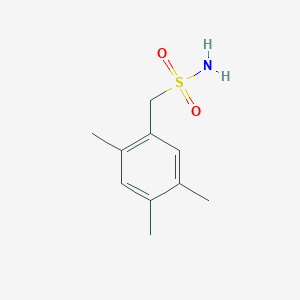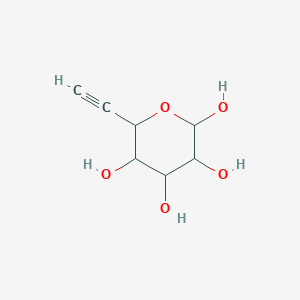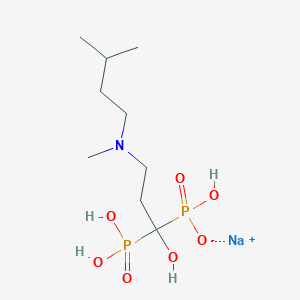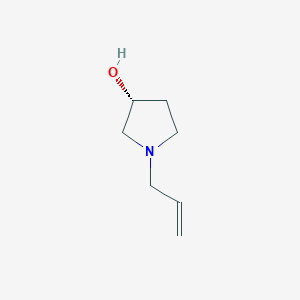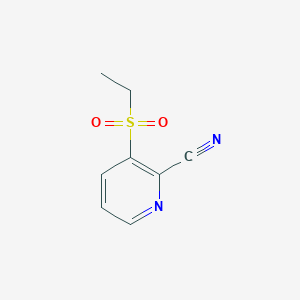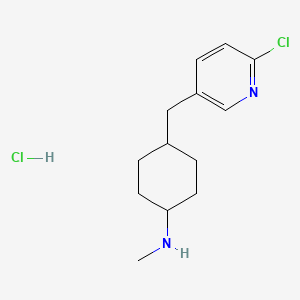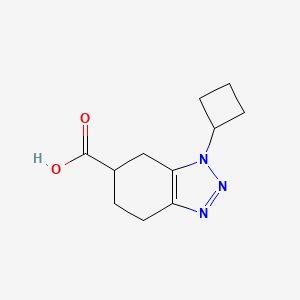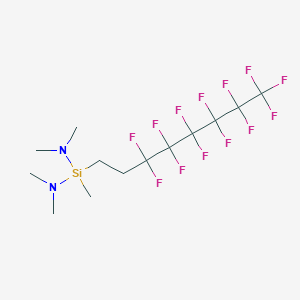
N,N,N',N',1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine: is a specialized organosilicon compound. It is characterized by the presence of both fluorinated alkyl groups and silane functionalities, making it a unique compound with distinct chemical properties. This compound is often used in various industrial and scientific applications due to its unique combination of hydrophobic and oleophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine typically involves the reaction of a fluorinated alkylsilane with a suitable amine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The process also includes purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the silane groups to silanols.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of silanols.
Substitution: Formation of substituted fluorinated alkyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in the synthesis of fluorinated organic compounds.
Surface Modification: It is employed to modify surfaces to impart hydrophobic and oleophobic properties.
Biology:
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays and imaging techniques.
Medicine:
Drug Delivery: Its unique properties make it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Coatings: It is used in the formulation of coatings for textiles and other materials to provide water and oil repellency.
Electronics: The compound is used in the electronics industry for the fabrication of water-repellent surfaces on electronic components.
Mechanism of Action
The mechanism by which N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine exerts its effects is primarily through its interaction with surfaces and molecules. The fluorinated alkyl groups provide a low surface energy, leading to hydrophobic and oleophobic properties. The silane groups can form strong bonds with various substrates, enhancing the durability of the coatings or modifications.
Comparison with Similar Compounds
N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound is similar in structure but lacks the fluorinated alkyl groups, making it less hydrophobic.
N,N,N-Trimethyl-1,3-propanediamine: Another similar compound but with different alkyl chain lengths and functionalities.
Uniqueness: N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine is unique due to its combination of fluorinated alkyl groups and silane functionalities, providing both hydrophobic and oleophobic properties along with strong substrate bonding capabilities.
Properties
CAS No. |
879881-65-9 |
|---|---|
Molecular Formula |
C13H19F13N2Si |
Molecular Weight |
478.37 g/mol |
IUPAC Name |
N-[dimethylamino-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19F13N2Si/c1-27(2)29(5,28(3)4)7-6-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6-7H2,1-5H3 |
InChI Key |
NTTVPRMNUJGUJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
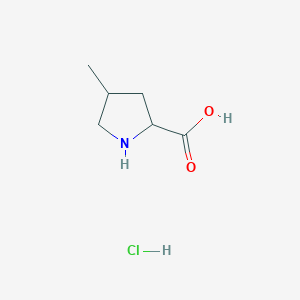
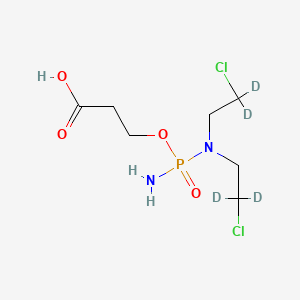
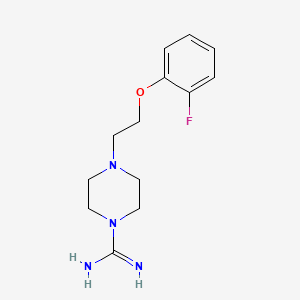
![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)
